molecular formula C11H9F3O2 B3039996 3-(Trifluoromethyl)benzyl acrylate CAS No. 144261-45-0

3-(Trifluoromethyl)benzyl acrylate

Cat. No.: B3039996
CAS No.: 144261-45-0
M. Wt: 230.18 g/mol
InChI Key: ZVVBHXGKXLHUMM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzyl acrylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl acrylate moiety. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)benzyl acrylate typically involves the reaction of 3-(Trifluoromethyl)benzyl alcohol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general reaction scheme is as follows:

3-(Trifluoromethyl)benzyl alcohol+Acryloyl chloride3-(Trifluoromethyl)benzyl acrylate+HCl\text{3-(Trifluoromethyl)benzyl alcohol} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(Trifluoromethyl)benzyl alcohol+Acryloyl chloride→3-(Trifluoromethyl)benzyl acrylate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzyl acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(Trifluoromethyl)benzyl acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.

    Medicine: Its derivatives are explored for potential therapeutic applications due to the unique properties imparted by the trifluoromethyl group.

    Industry: The compound is used in the production of specialty polymers and materials with unique properties such as increased hydrophobicity and thermal stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzyl chloride
  • 3-(Trifluoromethyl)benzyl alcohol
  • 3-(Trifluoromethyl)benzyl cyanide

Uniqueness

3-(Trifluoromethyl)benzyl acrylate is unique due to the presence of both the trifluoromethyl group and the acrylate moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in similar compounds lacking either of these functional groups. The trifluoromethyl group enhances the compound’s electron-withdrawing capability, while the acrylate group provides a site for further chemical modifications.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-2-10(15)16-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVBHXGKXLHUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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